Cas no 51639-59-9 (propyl[(pyridin-2-yl)methyl]amine)

Propyl[(pyridin-2-yl)methyl]amine is a versatile amine compound featuring both a pyridine and an aliphatic amine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its structure allows for coordination with metal ions, rendering it useful in catalysis and ligand design. The compound exhibits good solubility in common organic solvents, facilitating its use in reaction systems. Its pyridyl group enhances stability and reactivity, while the propyl chain offers flexibility in derivatization. This compound is particularly relevant in the development of bioactive molecules and functional materials, where its balanced lipophilicity and electronic properties are advantageous.
propyl[(pyridin-2-yl)methyl]amine structure
51639-59-9 structure
Product Name:propyl[(pyridin-2-yl)methyl]amine
CAS No:51639-59-9
MF:C9H14N2
MW:150.220861911774
MDL:MFCD07411569
CID:1086845
PubChem ID:4723805
Update Time:2025-05-21

propyl[(pyridin-2-yl)methyl]amine Chemical and Physical Properties

Names and Identifiers

    • N-(Pyridin-2-ylmethyl)propan-1-amine
    • N-(2-pyridinylmethyl)-1-propanamine(SALTDATA: FREE)
    • N-propyl-2-Pyridinemethanamine
    • AC1NGGRP
    • AG-F-75020
    • Ambcb9071343
    • CTK4J4601
    • MolPort-000-942-479
    • N-(2-PYRIDINYLMETHYL)-1-PROPANAMINE
    • SureCN434742
    • propyl[(pyridin-2-yl)methyl]amine
    • 51639-59-9
    • propyl(pyridin-2-ylmethyl)amine
    • BCA63959
    • DTXSID60406029
    • MFCD07411569
    • SCHEMBL434742
    • DA-42238
    • EN300-169258
    • BS-36604
    • G55838
    • 2-Pyridinemethanamine, N-propyl-
    • AKOS000197220
    • MDL: MFCD07411569
    • Inchi: 1S/C9H14N2/c1-2-6-10-8-9-5-3-4-7-11-9/h3-5,7,10H,2,6,8H2,1H3
    • InChI Key: OXWGLVVRVXFLHN-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC=CN=1)CCC

Computed Properties

  • Exact Mass: 150.11582
  • Monoisotopic Mass: 150.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 93.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • PSA: 24.92

propyl[(pyridin-2-yl)methyl]amine Security Information

propyl[(pyridin-2-yl)methyl]amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P862430-50mg
N-(Pyridin-2-ylmethyl)propan-1-amine
51639-59-9
50mg
$ 50.00 2022-06-03
TRC
P862430-100mg
N-(Pyridin-2-ylmethyl)propan-1-amine
51639-59-9
100mg
$ 65.00 2022-06-03
TRC
P862430-500mg
N-(Pyridin-2-ylmethyl)propan-1-amine
51639-59-9
500mg
$ 135.00 2022-06-03
Chemenu
CM282696-1g
N-(Pyridin-2-ylmethyl)propan-1-amine
51639-59-9 95%
1g
$144 2022-06-11
Chemenu
CM282696-5g
N-(Pyridin-2-ylmethyl)propan-1-amine
51639-59-9 95%
5g
$449 2022-06-11
abcr
AB219301-1 g
N-(2-Pyridinylmethyl)-1-propanamine; 95%
51639-59-9
1g
€467.00 2023-01-27
abcr
AB219301-5 g
N-(2-Pyridinylmethyl)-1-propanamine; 95%
51639-59-9
5g
€722.60 2023-01-27
abcr
AB219301-10 g
N-(2-Pyridinylmethyl)-1-propanamine; 95%
51639-59-9
10g
€935.60 2023-01-27
abcr
AB219301-25 g
N-(2-Pyridinylmethyl)-1-propanamine; 95%
51639-59-9
25g
€1,361.60 2023-01-27
Enamine
EN300-169258-0.05g
propyl[(pyridin-2-yl)methyl]amine
51639-59-9
0.05g
$119.0 2023-09-20

propyl[(pyridin-2-yl)methyl]amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:51639-59-9)propyl[(pyridin-2-yl)methyl]amine
Order Number:A1087601
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:29
Price ($):375.0
Email:sales@amadischem.com

Additional information on propyl[(pyridin-2-yl)methyl]amine

Comprehensive Overview of Propyl[(pyridin-2-yl)methyl]amine (CAS No. 51639-59-9): Properties, Applications, and Research Insights

Propyl[(pyridin-2-yl)methyl]amine (CAS No. 51639-59-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and versatile reactivity. This amine derivative, characterized by a pyridine ring and a propylamine side chain, serves as a key intermediate in the synthesis of bioactive molecules. Its molecular formula, C9H14N2, and molecular weight of 150.22 g/mol make it a valuable building block for drug discovery and material science applications.

In recent years, the demand for heterocyclic compounds like propyl[(pyridin-2-yl)methyl]amine has surged, driven by their role in developing targeted therapies and catalysts. Researchers are particularly interested in its potential to modulate enzyme activity or act as a ligand in coordination chemistry. The compound's pyridine moiety enhances its binding affinity to metal ions, making it relevant for chelation therapy and nanomaterial synthesis.

From a synthetic perspective, 51639-59-9 is often prepared via reductive amination or nucleophilic substitution reactions, leveraging its primary amine functionality. Its stability under ambient conditions and solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) facilitate its use in high-throughput screening and combinatorial chemistry. These properties align with the growing trend toward green chemistry, as researchers seek eco-friendly solvents for industrial-scale production.

The compound's relevance extends to agrochemicals and flavor/fragrance industries, where its amine-pyridine hybrid structure contributes to odor-masking or pesticidal activity. Notably, its derivatives are explored for antimicrobial coatings, a hotspot amid rising concerns about antibiotic resistance. Such applications resonate with current searches for "sustainable antimicrobial agents" and "non-toxic biocides."

Analytical techniques like HPLC, GC-MS, and NMR spectroscopy are routinely employed to characterize propyl[(pyridin-2-yl)methyl]amine, ensuring purity for GMP-compliant processes. Its logP value (a measure of lipophilicity) suggests moderate membrane permeability, a critical factor in pharmacokinetic optimization—a topic frequently queried in drug development forums.

In conclusion, CAS No. 51639-59-9 exemplifies the intersection of medicinal chemistry and industrial innovation. As interest grows in small-molecule therapeutics and functional materials, this compound's adaptability positions it as a focal point for future research. For those exploring "pyridine-based amines" or "amine synthesis techniques," propyl[(pyridin-2-yl)methyl]amine offers a compelling case study in molecular design and application diversity.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:51639-59-9)propyl[(pyridin-2-yl)methyl]amine
A1087601
Purity:99%
Quantity:5g
Price ($):375.0
Email